molecular formula C12H17ClN2O2 B1320699 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride CAS No. 289044-60-6

4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride

Cat. No. B1320699
M. Wt: 256.73 g/mol
InChI Key: DXYLIEQCBNLGRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride is a chemical compound that has been the subject of various research studies due to its relevance in medicinal chemistry and as a key synthetic intermediate in pharmaceuticals, such as imatinib . It is a derivative of benzoic acid with a 4-methylpiperazin-1-yl group attached to the benzene ring.

Synthesis Analysis

The synthesis of 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride has been reported through different methods. One approach involves the direct reductive alkylation of 1-methylpiperazine using triacetoxy sodium borohydride, yielding high purity and scalability for large-scale production . Another method includes the α-bromination of 4-methylbenzoic acid followed by amination without separation, optimizing conditions to achieve a high yield .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic techniques and theoretical calculations. For instance, the molecular geometry and vibrational frequencies of a similar molecule, 5-chloro-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one, were calculated using Hartree-Fock and Density Functional Theory methods, revealing three staggered stable conformers . Additionally, the crystal structure of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride hemihydrate has been reported, showing specific geometric and packing parameters, including hydrogen bonding patterns that stabilize the crystal packing .

Chemical Reactions Analysis

The chemical behavior of 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride in reactions can be inferred from studies on similar compounds. For example, azo-benzoic acids exhibit acid-base dissociation and azo-hydrazone tautomerism in solution, with the extent of equilibria dependent on solvent composition and pH . Arylidene-imidazolone derivatives, which include a 4-methylpiperazin-1-yl group, show different conformations influenced by the location of substituents and are stabilized by a network of hydrogen bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride and its derivatives can be characterized by their spectroscopic data, solubility, and reactivity in different environments. The binding characteristics of a piperazine derivative to bovine serum albumin were investigated using fluorescence spectroscopy, indicating the importance of hydrophobic interactions and hydrogen bonding in stabilizing the interaction . The solubility and reactivity of these compounds can be influenced by their molecular structure, as seen in the case of azo-benzoic acids and their behavior in various solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • Practical Synthesis : A practical and efficient method for synthesizing 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a precursor to imatinib, through direct reductive alkylation has been developed. This method is scalable for large-scale synthesis and also used for synthesizing benzyl derivatives of heterocyclic amines (Koroleva et al., 2012).
  • Synthesis Methodology : Synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride from 4-methylbenzoic acid has been explored, including the optimization of reaction conditions such as bromination and amination (Lu Xiao-qin).

Pharmacological and Biological Applications

  • Metabolism Studies : 4-Methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride, a newly synthesized compound with anticancer activity, has been extensively metabolized in rat bile, with several metabolites identified, demonstrating the compound's biotransformation (Xiaomei Jiang et al., 2007).
  • Antioxidant and Glucosidase Inhibitory Potential : Novel benzimidazole derivatives containing a piperazine or morpholine skeleton, including 4-methylpiperazin-1-yl, have been synthesized and screened for in vitro antioxidant activities and glucosidase inhibitors, demonstrating significant inhibitory potential (Özil et al., 2018).

Chemical Structure and Interactions

  • Crystal Structure Analysis : The crystal structure of 4-(4-carboxybenzyl)-1-methylpiperazin-1-ium picrate has been analyzed, revealing 'L-shaped' conformation and hydrogen bond interactions, which contributes to understanding the compound's properties (Hongqi Li et al., 2009).
  • Electrochemical and Magnetic Properties : Studies on the electrochemical and magnetic properties of new phenoxo-bridged dicopper(II) complexes derived from ligands including 4-methylpiperazin-1-yl have been conducted, providing insights into their potential applications in material science (P. Amudha et al., 1999).

Safety And Hazards

The compound is labeled with the signal word ‘Warning’ and is associated with Hazard Statements H315, H319, H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

4-(4-methylpiperazin-1-yl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c1-13-6-8-14(9-7-13)11-4-2-10(3-5-11)12(15)16;/h2-5H,6-9H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYLIEQCBNLGRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00595047
Record name 4-(4-Methylpiperazin-1-yl)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride

CAS RN

289044-60-6
Record name 4-(4-Methylpiperazin-1-yl)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-(4-Methyl-piperazin-1-yl)-benzoic acid methyl ester (8.5 mmol) is dissolved in 4N HCl (15 ml) and heated under reflux for 8 hours. The mixture is cooled in an ice bath to 0-4° C., diluted with 5 ml acetone and the solid material formed is filtered off, washed with acetone and dried (vacuum). A white powder with mp. >270° C., Rf=0.11 (CH2Cl2/MeOH=9:1) is obtained.
Quantity
8.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.